Azetidine-1-carbothioic acid O-tert-butyl ester
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Overview
Description
Azetidine-1-carbothioic acid O-tert-butyl ester is a chemical compound with the molecular formula C8H15NOS. It is a white solid with a molecular weight of 173.28 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. Azetidines are significant in organic synthesis and medicinal chemistry due to their unique reactivity driven by ring strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-1-carbothioic acid O-tert-butyl ester typically involves the reaction of azetidine with tert-butyl chloroformate and a thiol reagent under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired ester .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Azetidine-1-carbothioic acid O-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Azetidine-1-carbothioic acid O-tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azetidine-1-carbothioic acid O-tert-butyl ester involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioic acid ester.
Azetidine-2-carboxylic acid: Another azetidine derivative with the carboxylic acid group at a different position.
Aziridine: A three-membered ring analog with similar reactivity but higher ring strain.
Uniqueness
Azetidine-1-carbothioic acid O-tert-butyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other azetidine derivatives.
Properties
IUPAC Name |
O-tert-butyl azetidine-1-carbothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-8(2,3)10-7(11)9-5-4-6-9/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOMIPCREHYHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=S)N1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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